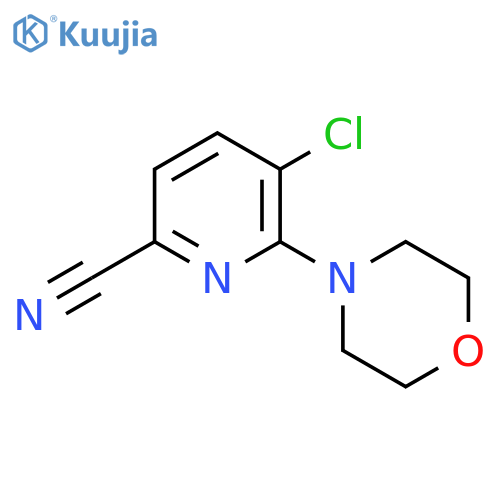Cas no 2138209-87-5 (2-Pyridinecarbonitrile, 5-chloro-6-(4-morpholinyl)-)

2138209-87-5 structure
商品名:2-Pyridinecarbonitrile, 5-chloro-6-(4-morpholinyl)-
CAS番号:2138209-87-5
MF:C10H10ClN3O
メガワット:223.658900737762
CID:5280496
2-Pyridinecarbonitrile, 5-chloro-6-(4-morpholinyl)- 化学的及び物理的性質
名前と識別子
-
- 2-Pyridinecarbonitrile, 5-chloro-6-(4-morpholinyl)-
-
- インチ: 1S/C10H10ClN3O/c11-9-2-1-8(7-12)13-10(9)14-3-5-15-6-4-14/h1-2H,3-6H2
- InChIKey: FWZPVPSSSYSLBY-UHFFFAOYSA-N
- ほほえんだ: C1(C#N)=NC(N2CCOCC2)=C(Cl)C=C1
2-Pyridinecarbonitrile, 5-chloro-6-(4-morpholinyl)- 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-698072-2.5g |
5-chloro-6-(morpholin-4-yl)pyridine-2-carbonitrile |
2138209-87-5 | 95.0% | 2.5g |
$2379.0 | 2025-03-12 | |
| Enamine | EN300-698072-5.0g |
5-chloro-6-(morpholin-4-yl)pyridine-2-carbonitrile |
2138209-87-5 | 95.0% | 5.0g |
$3520.0 | 2025-03-12 | |
| Enamine | EN300-698072-1.0g |
5-chloro-6-(morpholin-4-yl)pyridine-2-carbonitrile |
2138209-87-5 | 95.0% | 1.0g |
$1214.0 | 2025-03-12 | |
| Enamine | EN300-698072-0.05g |
5-chloro-6-(morpholin-4-yl)pyridine-2-carbonitrile |
2138209-87-5 | 95.0% | 0.05g |
$1020.0 | 2025-03-12 | |
| Enamine | EN300-698072-0.1g |
5-chloro-6-(morpholin-4-yl)pyridine-2-carbonitrile |
2138209-87-5 | 95.0% | 0.1g |
$1068.0 | 2025-03-12 | |
| Enamine | EN300-698072-0.25g |
5-chloro-6-(morpholin-4-yl)pyridine-2-carbonitrile |
2138209-87-5 | 95.0% | 0.25g |
$1117.0 | 2025-03-12 | |
| Enamine | EN300-698072-0.5g |
5-chloro-6-(morpholin-4-yl)pyridine-2-carbonitrile |
2138209-87-5 | 95.0% | 0.5g |
$1165.0 | 2025-03-12 | |
| Enamine | EN300-698072-10.0g |
5-chloro-6-(morpholin-4-yl)pyridine-2-carbonitrile |
2138209-87-5 | 95.0% | 10.0g |
$5221.0 | 2025-03-12 |
2-Pyridinecarbonitrile, 5-chloro-6-(4-morpholinyl)- 関連文献
-
1. Structure and reactivity studies of transition metals ligated by tBuSi3X (X = O, NH, N, S, and CC)Peter T. Wolczanski Chem. Commun., 2009, 740-757
-
Akira Miyazaki,Toshiaki Enoki New J. Chem., 2009,33, 1249-1254
-
Irina V. Vidiasheva,Maxim A. Kurochkin,Oksana A. Mayorova,Maria V. Lomova,Sergey V. German,Dmitry N. Khalenkow,Mikhail N. Zharkov,Andre G. Skirtach Biomater. Sci., 2018,6, 2219-2229
-
Qing Chang,Heng Zhang,Xujun Wang,Hongliang Li,Xiangang Xu RSC Adv., 2015,5, 56274-56278
-
Zhong'an Li,Tenglin Ye,Sun Tang,Can Wang,Dongge Ma,Zhen Li J. Mater. Chem. C, 2015,3, 2016-2023
2138209-87-5 (2-Pyridinecarbonitrile, 5-chloro-6-(4-morpholinyl)-) 関連製品
- 2171265-14-6((2S)-2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-5-ylformamido}-3-methylbutanoic acid)
- 1245645-65-1(4-(2-bromoethyl)indol-2-one)
- 64028-63-3(5-Norbornene-2-carboxylic tetrahydrofurfurylester)
- 2229343-24-0(3-(4-{(tert-butoxy)carbonylamino}-2-methoxyphenyl)-3-methylbutanoic acid)
- 1339378-90-3(1-Chloro-2,6,6-trimethylheptane)
- 2877638-21-4(4-cyclobutyl-6-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidin-1-yl)pyrimidine)
- 1396800-31-9(N,N-dimethyl-2-{4-2-(trifluoromethyl)benzamidophenyl}-2H-1,2,3,4-tetrazole-5-carboxamide)
- 2137482-60-9(8,8-Difluoro-4-phenylmethoxycarbonyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid)
- 2680756-67-4(tert-butyl N-(2,7-dichloro-1,3-benzothiazol-6-yl)carbamate)
- 2228149-52-6(2-(2-chloro-6-methylpyridin-4-yl)cyclopropane-1-carboxylic acid)
推奨される供給者
Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量
